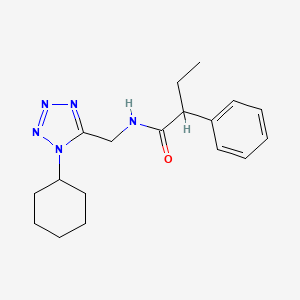

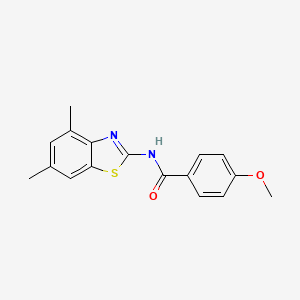

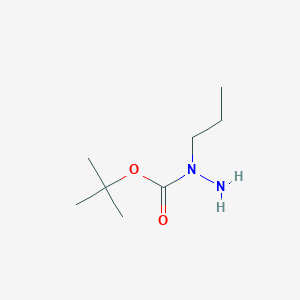

![molecular formula C25H29N9O B2628554 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021061-43-7](/img/structure/B2628554.png)

4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It is related to a class of compounds that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups . It includes a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidin ring. The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure . It has a molecular weight of 464.6 g/mol, a topological polar surface area of 74.5 Ų, and a complexity of 643. It has one hydrogen bond donor and seven hydrogen bond acceptors .科学的研究の応用

Synthesis of Heterocyclic Compounds

A study by Kheder et al. describes a convenient synthesis method for a series of compounds, including pyrazole, pyridine, and pyrazolo[3,4-d]pyrimidin-1-yl derivatives, showcasing the versatility of related compounds in creating a wide range of heterocyclic compounds which are foundational in drug development and materials science (Kheder, Mabkhot, & Farag, 2008).

Enzymatic Activity Enhancement

Another study focused on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives to explore their impact on enhancing enzymatic activity. This research highlights the potential biomedical applications of these compounds in improving the functionality of enzymes, which is crucial for various biological processes and therapeutic applications (Abd & Awas, 2008).

Antimicrobial and Anticancer Properties

Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016). Additionally, the antimicrobial activity of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include the pyrimidin-2-yl)piperazin-1-yl moiety, highlights the compound's relevance in developing new antibiotics (Yurttaş et al., 2016).

PET Imaging Agents for Neuroinflammation

A derivative was synthesized for use as a potential PET imaging agent for imaging IRAK4 enzyme in neuroinflammation, showcasing the application of such compounds in diagnostic imaging and neurological research (Wang et al., 2018).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

Compounds with similar structures have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes that the protein controls.

Biochemical Pathways

The inhibition of tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth and proliferation .

Result of Action

The inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation .

特性

IUPAC Name |

4-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O/c35-22(9-4-8-20-6-2-1-3-7-20)26-12-13-34-24-21(18-31-34)23(29-19-30-24)32-14-16-33(17-15-32)25-27-10-5-11-28-25/h1-3,5-7,10-11,18-19H,4,8-9,12-17H2,(H,26,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXSEHFELYORJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCCC4=CC=CC=C4)C5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2628482.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)

![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)